Fenoprofen monohydrate
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Overview
Description
Fenoprofen monohydrate is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the relief of mild to moderate pain and the symptoms of rheumatoid arthritis and osteoarthritis . It is a propionic acid derivative, structurally related to other NSAIDs such as ibuprofen and naproxen . This compound works by inhibiting the synthesis of prostaglandins, which are compounds involved in inflammation and pain signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenoprofen monohydrate can be synthesized through several synthetic routes. One common method involves the reaction of 3-phenoxybenzaldehyde with malonic acid in the presence of a base to form 3-phenoxyphenylacetic acid. This intermediate is then converted to fenoprofen through a series of reactions including esterification and hydrolysis .
Industrial Production Methods
In industrial settings, this compound is typically produced using high-throughput methods that optimize yield and purity. Techniques such as solvent evaporation and crystallization are employed to obtain the final product in its monohydrate form .
Chemical Reactions Analysis
Types of Reactions
Fenoprofen monohydrate undergoes several types of chemical reactions, including:
Oxidation: Fenoprofen can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert fenoprofen to its corresponding alcohol.
Substitution: Substitution reactions can occur at the phenyl ring, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include fenoprofen glucuronide and 4’-hydroxyfenoprofen glucuronide, which are the primary urinary metabolites .
Scientific Research Applications
Fenoprofen monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of drug metabolism and pharmacokinetics.
Biology: Researchers study its effects on cellular processes and its interactions with biological molecules.
Medicine: Fenoprofen is investigated for its potential in treating various inflammatory conditions and its mechanism of action.
Industry: It is used in the development of new drug formulations and delivery systems
Mechanism of Action
Fenoprofen monohydrate exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . The reduction in prostaglandin levels results in the alleviation of pain and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis .
Comparison with Similar Compounds
Similar Compounds
Fenoprofen monohydrate is similar to other NSAIDs such as:
- Ibuprofen
- Naproxen
- Ketoprofen
- Flurbiprofen
Uniqueness
What sets this compound apart from these compounds is its specific pharmacokinetic profile and its relatively lower incidence of gastrointestinal side effects compared to aspirin . Additionally, fenoprofen has been shown to have a unique stereoselective bioconversion, where the ®-enantiomer is converted to the active (S)-enantiomer .
This compound continues to be a valuable compound in both clinical and research settings due to its efficacy and relatively favorable safety profile.
Properties
CAS No. |
1794827-48-7 |
---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2-(3-phenoxyphenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C15H14O3.H2O/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2-11H,1H3,(H,16,17);1H2 |
InChI Key |
ARCKLGNSWQIPLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O.O |
Origin of Product |
United States |
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